4-amino-N-(1-ethyl-3-piperidyl)benzamide is a compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including antitumor and neuroprotective effects. The molecular formula for 4-amino-N-(1-ethyl-3-piperidyl)benzamide is , with a molecular weight of 247.34 g/mol .
The synthesis of 4-amino-N-(1-ethyl-3-piperidyl)benzamide typically involves several key steps:
These methods ensure that the final product retains its structural integrity and biological activity.
The molecular structure of 4-amino-N-(1-ethyl-3-piperidyl)benzamide features a benzene ring substituted with an amino group and an N-(1-ethyl-3-piperidyl) moiety. The piperidine ring contributes to the compound's lipophilicity and ability to cross biological membranes.
Key structural data include:
4-amino-N-(1-ethyl-3-piperidyl)benzamide can participate in various chemical reactions typical for benzamides:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 4-amino-N-(1-ethyl-3-piperidyl)benzamide is primarily linked to its interaction with specific biological targets, such as receptors involved in cancer pathways or neuroprotection. It is believed to modulate signaling pathways by binding to target proteins, which may lead to altered gene expression or enzyme activity.
In vitro studies have shown that modifications on the benzamide scaffold can enhance binding affinity and biological activity, suggesting that structural variations can significantly influence pharmacological outcomes .
The physical properties of 4-amino-N-(1-ethyl-3-piperidyl)benzamide are crucial for its application in drug development:
4-amino-N-(1-ethyl-3-piperidyl)benzamide has potential applications in several areas:
The 4-aminopiperidine moiety serves as a privileged scaffold in antiviral drug discovery due to its favorable three-dimensional topology for target engagement. This core structure enables precise spatial orientation of pharmacophores through N-functionalization at the piperidine nitrogen. The synthesis of 4-amino-N-(1-ethyl-3-piperidyl)benzamide leverages reductive amination and protecting-group strategies to achieve regioselective modification, drawing inspiration from established 4-aminopiperidine-based antiviral agents such as HCV assembly inhibitors [6].
Reductive amination constitutes the cornerstone for introducing the 1-ethyl substituent on the piperidine core. 4-Amino-1-Boc-piperidine undergoes condensation with acetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), achieving >90% conversion to the N-ethylated intermediate. This method supersedes borane-based protocols due to superior chemoselectivity, tolerating the Boc-protected amine without competitive reduction [7]. Catalytic innovations include amorphous cobalt nanoparticles (CoNPs, 5 mol%) enabling reductive amination under hydrogen pressure (1-10 bar H₂), enhancing atom economy and minimizing metal residues in pharmaceutical intermediates [7].
Table 1: Reductive Amination Conditions for 1-Ethyl-4-aminopiperidine Synthesis
Reducing Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (Mono:Di-alkyl) |
---|---|---|---|---|
NaBH(OAc)₃ | DCE | 25 | 92 | 98:2 |
CoNPs / H₂ (5 bar) | H₂O | 80 | 88 | >99:1 |
BH₃·NMe₃ | TFE | 60 | 85 | 90:10 |
Following N-alkylation, acid-mediated Boc deprotection (HCl/dioxane or TFA/DCM, 0–5°C) liberates the piperidine amine, which is coupled with 4-aminobenzoic acid derivatives. Carbodiimide-mediated coupling (EDC·HCl, HOBt) in DMF affords the target benzamide in 75–82% yield. Critical to minimizing racemization and oligomerization is the slow addition of the carboxylic acid component to pre-activated HATU/DIEA mixtures at –15°C [6] [8]. Microwave-assisted coupling (150 W, 100°C, 10 min) enhances efficiency for sterically hindered analogues, reducing epimerization to <2% [8].
Table 2: Boc-Deprotection and Coupling Optimization
Step | Conditions | Time | Purity (%) | Key Advantage |
---|---|---|---|---|
Boc Deprotection | 4M HCl/dioxane (0°C) | 1 h | 99 | Minimal carbamate side-products |
Amide Coupling | EDC·HCl/HOBt, DMF, –15°C | 12 h | 95 | Low epimerization |
Amide Coupling | HATU/DIEA, μW 100°C | 10 min | 97 | Rapid, high-throughput |
Systematic SAR exploration focused on two vectors: (1) alkyl/aryl modifications at the piperidine N-1 position, and (2) electronic/steric perturbations on the benzamide aryl ring. These studies identified optimal steric and electronic parameters for antiviral potency and metabolic stability [2] [6].
The 1-ethyl group confers a 12-fold potency enhancement over methyl or propyl analogues in HCVcc assays (EC₅₀ = 2.57 μM vs. >30 μM). Molecular dynamics simulations attribute this to favorable van der Waals contacts with a hydrophobic subpocket in the HCV core protein. Conversely, branched alkyl chains (isopropyl, cyclopropylmethyl) induce a 30° torsional shift in the benzamide plane, disrupting hydrogen bonding with Arg₁₄₇ [6]. N-Arylalkyl extensions (e.g., 4-fluorobenzyl) improve microsomal stability (t₁/₂ > 45 min) but reduce cellular permeability (Papp < 5 × 10⁻⁶ cm/s) [4].
The 4-aminobenzamide's para-amino group is indispensable for activity; acetylation or methylation ablates potency (EC₅₀ > 50 μM). Meta-substitution with methylsulfonyl boosts antiviral activity 3-fold (EC₅₀ = 0.86 μM) by enhancing dipole interactions with Tyr₉₉. Halogenation at ortho-positions, however, induces torsional strain, increasing CYP3A4-mediated oxidation liability [4] [6]. Bioisosteric replacement of benzene with pyridine (e.g., 4-amino-3-pyridinecarboxamide) elevates solubility (logS = –2.1 vs. –3.8) but compromises cell-membrane penetration due to elevated pKₐ [6].
Table 3: SAR of Benzamide Aromatic Substitutions
R-Substituent | EC₅₀ (μM) | LogP | Microsomal t₁/₂ (min) | Key Interaction |
---|---|---|---|---|
4-NH₂ (parent) | 2.57 | 2.1 | 22 | H-bond with Asp₁₀₄ |
4-NHSO₂CH₃ | 5.89 | 1.8 | 41 | Enhanced metabolic stability |
3-SO₂CH₃ | 0.86 | 1.9 | 28 | Dipole with Tyr₉₉ |
2-Cl | 12.4 | 2.7 | 9 | Torsional strain/CYP oxidation |
Parallel synthesis enabled rapid exploration of >200 analogues via standardized alkylation/acylation protocols, facilitating high-throughput screening (HTS) against potency and metabolic endpoints [2] [8].
N-Alkylation of the piperidine nitrogen employed diverse electrophiles (alkyl halides, epoxides, α-bromoketones) under continuous-flow catalysis. The bimetallic catalyst Ni₇Co₃@Al₂O₃ (5 mol%) in supercritical CO₂ facilitated N-ethylation at 80°C/20 bar, achieving 98% conversion in <5 min residence time [2]. Acylation utilized carboxylic acids activated in situ via N-acylbenzotriazoles (Bt), enabling room-temperature couplings in aqueous micelles (0.20 mol% Pd/C, Et₃SiH). This green chemistry approach eliminated DMF usage while maintaining yields >85% [7].
A 144-member library was evaluated via automated HTS using human liver microsomes (HLM) and LC-MS/MS quantification. Key improvements included:
The integrated synthetic–SAR strategy yielded compounds with dual optimization for target binding (EC₅₀ < 1 μM) and metabolic resilience (HLM t₁/₂ > 40 min), establishing 4-amino-N-(1-ethyl-3-piperidyl)benzamide as a versatile scaffold for antiviral development [2] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3